molecular formula C12H12OS B7994707 6-Ethoxy-2-thionaphthol

6-Ethoxy-2-thionaphthol

Cat. No.: B7994707
M. Wt: 204.29 g/mol
InChI Key: NTOXNXKFTOSKJA-UHFFFAOYSA-N
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Description

6-Ethoxy-2-thionaphthol (IUPAC: 6-ethoxy-2-mercaptonaphthalene) is a naphthalene derivative featuring an ethoxy group (-OCH₂CH₃) at the 6-position and a thiol (-SH) group at the 2-position. The compound’s structure combines the aromatic stability of naphthalene with the electronic and steric effects of its substituents. The thiol group confers nucleophilic reactivity, making it a candidate for chemical modifications or coordination chemistry.

Properties

IUPAC Name

6-ethoxynaphthalene-2-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12OS/c1-2-13-11-5-3-10-8-12(14)6-4-9(10)7-11/h3-8,14H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOXNXKFTOSKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C=C2)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-2-thionaphthol can be achieved through several methods. One common approach involves the reaction of sodium naphthalene sulfonate with thionyl chloride in the presence of a phase-transfer catalyst. This reaction produces 2-naphthalene sulfonyl chloride, which is then reduced to obtain 2-thionaphthol. The ethoxy group can be introduced through subsequent reactions .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of cost-effective raw materials and optimized reaction conditions to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the stability of the compound and to minimize production costs .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2-thionaphthol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thio group to a thiol group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.

Scientific Research Applications

6-Ethoxy-2-thionaphthol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethoxy-2-thionaphthol involves its interaction with various molecular targets. The thio group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The ethoxy group may also influence the compound’s solubility and reactivity, affecting its overall biological and chemical behavior .

Comparison with Similar Compounds

Methoxy-Substituted Naphthols (e.g., 6-Methoxy-1-naphthol)

Structural Differences :

  • 6-Ethoxy-2-thionaphthol : Ethoxy (-OCH₂CH₃) at position 6; thiol (-SH) at position 2.
  • 6-Methoxy-1-naphthol : Methoxy (-OCH₃) at position 6; hydroxyl (-OH) at position 1.

Key Comparisons :

  • Lipophilicity : Ethoxy’s longer alkyl chain increases lipophilicity (logP ≈ 3.2 estimated) compared to methoxy (logP ≈ 2.5 for 6-Methoxy-1-naphthol), influencing solubility and pharmacokinetics .
  • Reactivity : Thiol groups are stronger nucleophiles than hydroxyl groups, enabling disulfide bond formation or metal chelation.
  • Applications : Methoxy-naphthols are widely used as intermediates in dye synthesis (e.g., azo dyes) and pharmaceuticals (e.g., estrogen analogs). Ethoxy-thionaphthol’s enhanced lipophilicity may expand its utility in drug delivery systems .

Benzothiazole Derivatives (e.g., N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide)

Structural Differences :

  • This compound : Naphthalene core with ethoxy and thiol groups.
  • Benzothiazoles : Benzene fused to a thiazole ring, often substituted with electron-withdrawing groups (e.g., -CF₃).

Key Comparisons :

  • Electronic Effects : Benzothiazoles’ fused heterocycle delocalizes electron density, enhancing stability under acidic conditions. In contrast, the thiol in this compound may oxidize to disulfides unless stabilized.
  • Biological Activity: Benzothiazoles in show promise as kinase inhibitors or antimicrobial agents due to their planar structure and hydrogen-bonding capacity.

Thiophene-Containing Compounds (e.g., Thiophene Fentanyl Hydrochloride)

Structural Differences :

  • This compound : Naphthalene with thiol substituent.
  • Thiophene Fentanyl : Thiophene ring fused into a fentanyl backbone.

Key Comparisons :

  • Aromaticity vs. Reactivity : Thiophene’s aromaticity contributes to metabolic stability, whereas the thiol in ethoxy-thionaphthol is prone to oxidation.
  • Toxicology : Thiophene fentanyl’s toxicity is poorly characterized (), whereas thiol-containing naphthols may exhibit lower acute toxicity but require stabilization against oxidation .

Naphthol Derivatives with Heteroatoms (e.g., 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol)

Structural Differences :

  • This compound : Ethoxy and thiol on naphthalene.
  • Naphthalen-2-ol Derivatives : Hydroxyl group at position 2 with amine-thiophene side chains ().

Key Comparisons :

  • Substituent Positioning : Ethoxy at position 6 may sterically hinder interactions compared to hydroxyl at position 2 in naphthalen-2-ol derivatives.
  • Pharmacological Potential: Amine-thiophene side chains in enhance receptor binding (e.g., serotonin receptors). Ethoxy-thionaphthol’s thiol could serve as a site for prodrug derivatization .

Data Table: Structural and Functional Comparison

Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Source
This compound Naphthalene 6-ethoxy, 2-thiol 206.28 (C₁₂H₁₂OS) High lipophilicity, nucleophilic thiol Hypothetical
6-Methoxy-1-naphthol Naphthalene 6-methoxy, 1-hydroxyl 174.19 Dye intermediate, estrogen precursor
N-(6-Trifluoromethylbenzothiazole-2-yl)-... Benzothiazole 6-CF₃, 2-acetamide ~350 (varies) Kinase inhibition, antimicrobial
Thiophene Fentanyl HCl Fentanyl backbone Thiophene substituent 435.00 Analgesic (opioid analog)

Research Findings and Implications

  • Synthetic Utility : Ethoxy-thionaphthol’s thiol enables conjugation with electrophiles (e.g., maleimides), a trait underutilized in methoxy-naphthols .
  • Stability Challenges : Thiol oxidation requires stabilization (e.g., prodrug formulations), whereas thiophene-containing analogs (–4) exhibit inherent metabolic stability .

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